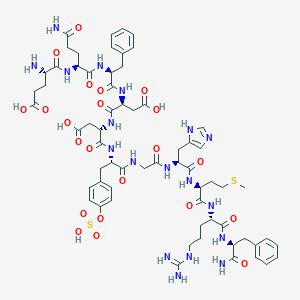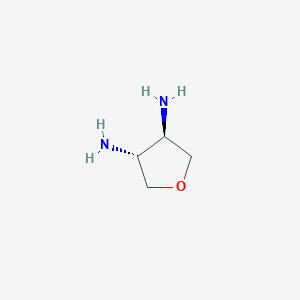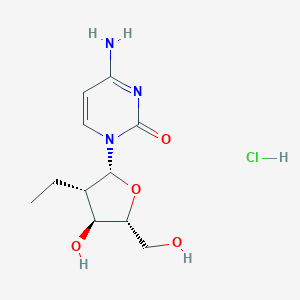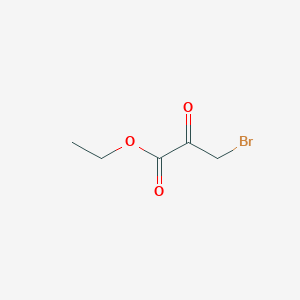
Methiocarb sulfoxide
Descripción general
Descripción
Methiocarb sulfoxide is a metabolite of methiocarb, a carbamate pesticide widely used in agriculture. Methiocarb itself is known for its application as an insecticide, molluscicide, and bird repellent. This compound is formed through the oxidation of methiocarb and is known to be more toxic than its parent compound for certain non-target species .
Aplicaciones Científicas De Investigación
Methiocarb sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on non-target species, particularly in environmental studies.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Industry: Used in the development of safer and more effective pesticides
Mecanismo De Acción
Target of Action
Methiocarb sulfoxide primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . The compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . The product of the cleavage of the carbamate group of methiocarb is methylcarbamic acid, which binds to cholinesterase after the reaction . This binding inhibits the function of cholinesterase, resulting in elevated acetylcholine levels .
Biochemical Pathways
The biochemical pathway affected by this compound involves the cholinergic system . By inhibiting AChE, this compound disrupts the normal function of the cholinergic system, leading to an accumulation of acetylcholine. This accumulation can result in overstimulation of the muscles and glands, leading to various physiological effects.
Pharmacokinetics
This compound, a metabolite of methiocarb, has been found in high concentrations in both guttations and leaves of corn plants grown from coated seeds . This suggests that the compound may have systemic properties, despite methiocarb being classified as a non-systemic pesticide
Result of Action
The inhibition of AChE by this compound leads to an accumulation of acetylcholine, which can cause overstimulation of the muscles and glands . This can lead to a variety of symptoms, including muscle weakness, blurred vision, and excessive salivation. In severe cases, it can cause respiratory failure and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been found in high concentrations in corn plants grown from coated seeds , suggesting that it can be taken up by plants and distributed systemically. This raises safety concerns, as this compound is more toxic than the parent compound for some non-target species .
Análisis Bioquímico
Biochemical Properties
Methiocarb Sulfoxide is a product of the oxidative metabolism of Methiocarb . It is formed when Methiocarb is incubated with liver microsomes in the presence of NADPH . The enzymes involved in this process include human flavin-containing monooxygenase isoform (FMO1) and cytochrome P450 (CYP) isoforms CYP2C19 and CYP1A2 .
Cellular Effects
It is known that Methiocarb, the parent compound, acts by acetylcholinesterase inhibition . Given that this compound is more toxic than the parent compound for some non-target species , it is likely that it may have similar or more potent effects on cellular processes.
Molecular Mechanism
This compound, like Methiocarb, likely acts by acetylcholinesterase inhibition . The product of the cleavage of the carbamate group of Methiocarb is methylcarbamic acid, which binds to cholinesterase after the reaction . This inhibits the function of cholinesterase, resulting in elevated acetylcholine levels .
Temporal Effects in Laboratory Settings
This compound has been found in high concentrations in guttation drops and leaves of corn plants grown from coated seeds This indicates that it can persist in plant tissues for a significant period
Transport and Distribution
This compound has been found in high concentrations in various plant tissues, indicating its systemic nature This suggests that it can be transported and distributed within cells and tissues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methiocarb sulfoxide is typically synthesized through the oxidation of methiocarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation of methiocarb using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methiocarb sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to methiocarb sulfone.
Reduction: Reduction reactions can revert this compound back to methiocarb.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Methiocarb sulfone.
Reduction: Methiocarb.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Methiocarb: The parent compound, less toxic than methiocarb sulfoxide.
Methiocarb sulfone: Another oxidation product of methiocarb, with different toxicological properties.
Thiamethoxam: A neonicotinoid insecticide with systemic properties.
Thiacloprid: Another neonicotinoid insecticide, also systemic
Uniqueness
This compound is unique due to its higher toxicity compared to methiocarb and its ability to form through oxidation. Its presence in environmental samples, despite methiocarb being a non-systemic pesticide, raises safety concerns and highlights the need for careful monitoring .
Propiedades
IUPAC Name |
(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCMBMZOZQAWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042139 | |
| Record name | Methiocarb sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-10-1 | |
| Record name | Methiocarb sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methiocarb sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiocarb sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIOCARB SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9303L7A4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
